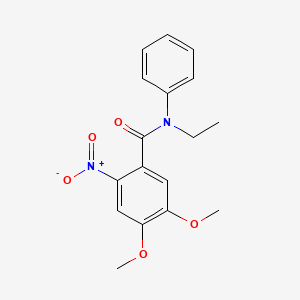
N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, also known as EMA-1, is a chemical compound that belongs to the class of acrylamides. It has been extensively studied for its potential applications in scientific research due to its unique structure and properties.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as COX-2, lipoxygenase, and iNOS, which are involved in the inflammatory response. It also activates the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes. This compound has been shown to induce apoptosis by activating caspase-3 and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the inflammatory response. It also enhances the activity of antioxidant enzymes such as catalase and superoxide dismutase, which protect cells from oxidative stress. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and inhibiting the PI3K/Akt signaling pathway.
实验室实验的优点和局限性
N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits excellent stability under various conditions. This compound has been shown to be non-toxic and well-tolerated in animal studies. However, there are also some limitations to using this compound in lab experiments. It has relatively low solubility in water, which may limit its application in aqueous systems. This compound has also been shown to exhibit some degree of cytotoxicity at high concentrations, which should be taken into consideration when designing experiments.
未来方向
There are several future directions for the study of N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide. One potential direction is to explore its potential applications in drug discovery. This compound has been shown to exhibit excellent anti-inflammatory and anticancer properties, which make it a promising starting material for the development of new drugs. Another potential direction is to investigate the structure-activity relationship of this compound and its derivatives. By synthesizing and evaluating various derivatives of this compound, it may be possible to identify compounds with even stronger biological activities. Finally, it may be interesting to explore the potential applications of this compound in other fields, such as materials science and catalysis.
合成方法
N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized through a simple one-pot reaction between 2-ethoxyaniline and 4-methoxybenzaldehyde in the presence of acetic anhydride and anhydrous sodium acetate. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of this compound is typically around 70-80%, and the purity can be confirmed using NMR and IR spectroscopy.
科学研究应用
N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. It has been shown to exhibit excellent anti-inflammatory, antioxidant, and anticancer properties. This compound has been used as a starting material for the synthesis of various derivatives, which have been evaluated for their biological activities. Some of the most promising applications of this compound are discussed below:
1. Anti-inflammatory: this compound has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
2. Antioxidant: this compound has been shown to possess strong antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also enhances the activity of antioxidant enzymes such as catalase and superoxide dismutase.
3. Anticancer: this compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It induces apoptosis by activating caspase-3 and inhibiting the PI3K/Akt signaling pathway.
属性
IUPAC Name |
(E)-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-22-17-7-5-4-6-16(17)19-18(20)13-10-14-8-11-15(21-2)12-9-14/h4-13H,3H2,1-2H3,(H,19,20)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFYTIOENPCQAF-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5784013.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5784021.png)
![4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5784029.png)
![2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol](/img/structure/B5784034.png)

![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)





![ethyl 2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5784092.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5784095.png)